N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride
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Overview
Description
N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is a chemical compound with the molecular formula C20H33ClN4O4S2 and a molecular weight of 493.1 g/mol . It is primarily used as a research chemical and is not intended for human or veterinary use . This compound is a derivative of naratriptan, a medication commonly used to treat migraines by acting as a selective 5-HT1 receptor subtype agonist .
Preparation Methods
The synthesis of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride involves multiple steps, starting with the preparation of the core naratriptan structure. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Sulfonamide Formation:
Methylation: The final step involves the methylation of the sulfonamide to obtain the desired compound.
Chemical Reactions Analysis
N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is similar to that of naratriptan. It acts as a selective agonist of serotonin (5-HT) type 1B and 1D receptors. This action leads to:
Vasoconstriction: Constriction of cranial blood vessels, which helps alleviate migraine symptoms.
Inhibition of Neurotransmitter Release: Inhibition of the release of pro-inflammatory neuropeptides, reducing inflammation and pain.
Modulation of Pain Pathways: Direct inhibition of trigeminal nuclei cell excitability, which plays a role in pain modulation.
Comparison with Similar Compounds
N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride can be compared with other triptan derivatives, such as:
Sumatriptan: Another 5-HT1 receptor agonist used for migraine treatment.
Rizatriptan: Known for its rapid absorption and quick relief of migraine symptoms.
Zolmitriptan: Similar to naratriptan in terms of receptor affinity but differs in its pharmacokinetic profile and side effect profile.
N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is unique due to its specific sulfonamide substitution, which may confer distinct pharmacological properties and research applications.
Properties
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S2.ClH/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2;/h4-5,14-15,17,21-22H,6-13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKSFSCBFBXCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858088 |
Source
|
Record name | 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-26-7 |
Source
|
Record name | 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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